![molecular formula C7H6N4O2 B580992 7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸 CAS No. 1256643-42-1](/img/structure/B580992.png)

7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

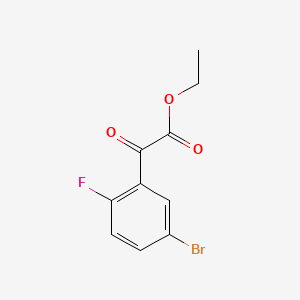

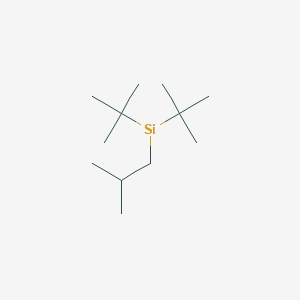

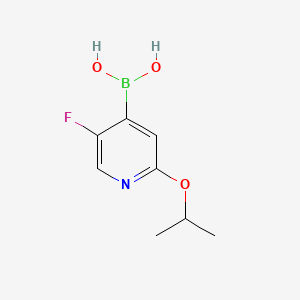

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C7H6N4O2 . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which is part of this compound, has been found to be remarkably versatile and has been used in many different applications in drug design .

Synthesis Analysis

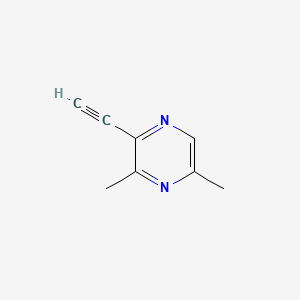

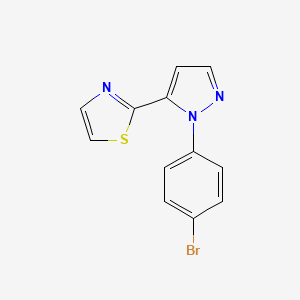

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 . Over the years, different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . An efficient synthesis of novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]-pyrimidines was accomplished by the oxidation of pyrimidinylhydrazones .

Molecular Structure Analysis

The molecular weight of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is 178.15 g/mol . The InChI string representation of its structure is InChI=1S/C7H6N4O2/c1-4-2-3-11-5 (6 (12)13)9-10-7 (11)8-4/h2-3H,1H3, (H,12,13) .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid include a molecular weight of 178.15 g/mol, an XLogP3-AA of 0.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and one rotatable bond count . The topological polar surface area is 80.4 Ų .

科学研究应用

抗菌活性和新药物合成7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸,作为1,2,4-三唑家族的一部分,在科学研究中显示出显著的潜力,特别是在药物化学领域。一项研究突出了1,2,4-三唑含有的杂化物对金黄色葡萄球菌的抗菌活性,强调了它们作为新型抗金黄色葡萄球菌药物的潜力,因为它们能够抑制DNA旋转酶、拓扑异构酶IV和其他对病原体生存至关重要的细菌蛋白质(Li & Zhang, 2021)。这说明了7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸衍生物在新型抗菌药物开发中的潜力。

光学传感器和材料科学嘧啶衍生物,包括类似于7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸的化合物,由于其独特的电子结构,在光学传感器的制造中找到了应用。这些衍生物被用于它们的传感特性,并展示了广泛的生物和药物应用。它们形成配位和氢键的能力使它们适用于用作精致的传感材料(Jindal & Kaur, 2021)。

催化和有机合成1,2,4-三唑环,作为7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸的核心组分,参与了各种催化和有机合成过程。最近的研究集中在开发新型1,2,4-三唑衍生物以用于治疗应用,突出了它们广泛的生物活性和在合成新化学实体中的潜力(Ferreira et al., 2013)。这凸显了7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸衍生物在药物开发和化学合成中的多功能性。

抗氧化和抗自由基活性具有1,2,4-三唑结构的化合物正在研究其抗氧化和抗自由基活性。这些活性对于开发治疗由氧化应激和自由基引起的疾病至关重要。一些1,2,4-三唑衍生物中的开放硫基,类似于7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸的结构,显示出高抗氧化和抗自由基活性的指标(Kaplaushenko, 2019)。

中枢神经系统(CNS)药物开发对功能化学基团的研究确定了三唑作为合成具有潜在CNS活性的化合物的有希望的引导分子。这为开发具有最小不良影响的新型CNS药物打开了途径,利用了三唑家族固有的化学结构和性质,其中包括7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸(Saganuwan, 2017)。

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This inhibition likely results from the compound’s interaction with the active site of CDK2, disrupting its function .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of related compounds have shown suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 by related compounds has shown to significantly inhibit the growth of examined cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . Additionally, these compounds have been observed to induce apoptosis within HCT cells .

Action Environment

Various factors such as ph, temperature, and the presence of other substances can generally affect the activity and stability of chemical compounds .

属性

IUPAC Name |

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHCRVRHLQRYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN=C(N2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183954 |

Source

|

| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256643-42-1 |

Source

|

| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)